2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyridine-2-thiol with a suitable imidazo[1,2-a]pyrimidine precursor under specific conditions . The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceuticals.
Imidazo[1,2-a]pyridine derivatives: Widely studied for their biological activities.
Uniqueness
2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine stands out due to its unique combination of a pyridine and imidazo[1,2-a]pyrimidine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H10N4S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(pyridin-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H10N4S/c1-2-5-13-11(4-1)17-9-10-8-16-7-3-6-14-12(16)15-10/h1-8H,9H2 |
InChI Key |
XQBOFUVHPKUYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CN3C=CC=NC3=N2 |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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